molecular formula C8H7N3O3 B13301728 2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13301728
M. Wt: 193.16 g/mol
InChI Key: WOVFAUWMIMUOBF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. This structure is distinguished by a hydroxymethyl (-CH2OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 6-position. The hydroxymethyl group is anticipated to enhance solubility and metabolic stability compared to alkyl or aryl substituents, as seen in related compounds .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-4-6-9-7-2-1-5(8(13)14)3-11(7)10-6/h1-3,12H,4H2,(H,13,14)

InChI Key

WOVFAUWMIMUOBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation. The reaction is performed at 140°C and yields the desired product in a short reaction time with good-to-excellent yields .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines may involve mechanochemical methods, which are more sustainable and environmentally friendly. For example, a mechanochemical method developed by Liu and coworkers involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group in the triazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted triazolopyridines, which can be further utilized in various applications .

Scientific Research Applications

2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses. It also inhibits PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Hydroxymethyl vs. Alkyl/Aryl Substituents

  • The hydroxymethyl group at the 2-position introduces polarity, enhancing water solubility compared to ethyl or tert-butyl groups . This modification is critical for improving bioavailability in hydrophilic biological environments.
  • In contrast, ethyl or tert-butyl substituents (e.g., 2-Ethyl- or 2-tert-Butyl-analogs) prioritize lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Carboxylic Acid Group

  • The 6-carboxylic acid moiety is a conserved feature across analogs, enabling hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) . This group is often derivatized into amides or esters to modulate activity and pharmacokinetics .

Biological Activity

2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, with a hydroxymethyl group and a carboxylic acid moiety. This unique configuration allows for interactions with various biological targets.

Research indicates that compounds within the triazolo-pyridine class can exhibit multiple mechanisms of action:

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the immune response and tumor progression. Inhibition of IDO1 can enhance immune responses against tumors by preventing the catabolism of tryptophan into kynurenine, thereby promoting T-cell activity .
  • Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating significant cytotoxicity .

Biological Activity Data

Activity Target/Cell Line IC50 Value Reference
IDO1 InhibitionA375 Cell Line10 μM
AntiproliferativeVarious Tumor Cell LinesLow μM
Metabolic StabilityHuman Liver Microsomes>99% Residual

Case Study 1: IDO1 Inhibition

In a study evaluating the inhibition of IDO1 by various compounds, this compound was tested alongside other analogs. The compound demonstrated a significant reduction in kynurenine production when administered at 10 μM concentration in A375 melanoma cells. This suggests its potential as an immunotherapeutic agent in cancer treatment .

Case Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of the compound on several human tumor cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across different cancer types. The observed IC50 values were comparable to those of established chemotherapeutic agents, highlighting its potential as a novel anticancer agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. Its metabolic stability was confirmed through studies using human liver microsomes, indicating minimal degradation and potential for sustained therapeutic effects .

Q & A

Q. What are the key structural features of 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, and how do they influence its reactivity?

The compound comprises a fused triazole-pyridine core with a hydroxymethyl (-CH2OH) group at position 2 and a carboxylic acid (-COOH) at position 5. The triazole ring’s electron-rich nature facilitates hydrogen bonding and π-π stacking, while the carboxylic acid enhances solubility and metal coordination. The hydroxymethyl group introduces steric and electronic effects, influencing regioselectivity in reactions like esterification or nucleophilic substitutions .

Q. What synthetic methodologies are suitable for preparing this compound?

A multi-step approach is typical:

  • Step 1 : Cyclocondensation of amino-triazole precursors with carbonyl derivatives (e.g., ethyl acetoacetate) under acidic/basic conditions to form the triazolo-pyridine scaffold.
  • Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid group.
  • Step 3 : Functionalization at position 2 via hydroxymethylation using formaldehyde derivatives under controlled pH . Purification often involves recrystallization or reverse-phase chromatography.

Q. How can researchers validate the compound’s structural integrity and purity?

Use:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., hydroxymethyl vs. carboxylic acid).
  • IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxymethyl, C=O at ~1700 cm⁻¹ for carboxylic acid).
  • HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete hydrolysis or side reactions .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 affect the compound’s biological activity?

  • Position 2 (Hydroxymethyl) : Replacement with hydrophobic groups (e.g., methyl, aryl) reduces solubility but may enhance membrane permeability. The -CH2OH group’s hydrogen-bonding capacity is critical for target binding (e.g., kinase inhibition) .
  • Position 6 (Carboxylic Acid) : Esterification or amidation can modulate bioavailability. For example, amide derivatives of similar triazolo-pyridines show improved A2a receptor binding affinity (Ki < 50 nM) compared to carboxylic acids .

Q. What experimental strategies resolve contradictions in biological activity data across isomer pairs?

Isomeric pairs (e.g., 8-amino vs. 5-amino derivatives) often exhibit divergent binding affinities. To resolve discrepancies:

  • Docking Studies : Compare binding modes using crystallographic data of target proteins (e.g., adenosine receptors).
  • SAR Analysis : Systematically vary substituents to isolate electronic vs. steric effects.
  • Kinetic Assays : Measure on/off rates (e.g., SPR) to differentiate competitive vs. allosteric inhibition .

Q. How can researchers optimize the synthetic route for large-scale production while maintaining enantiomeric purity?

  • Chiral Resolution : Use diastereomeric salt formation (e.g., with tartaric acid) to separate enantiomers.
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclocondensation.
  • Process Recycling : Recover undesired enantiomers via racemization (e.g., base-mediated epimerization) .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

  • In Vitro : Microsomal stability assays (human liver microsomes), Caco-2 permeability studies.
  • In Vivo : Rodent models for bioavailability (%F) and metabolite identification (LC-MS/MS). Note: The carboxylic acid group may limit blood-brain barrier penetration, necessitating prodrug strategies .

Methodological Tables

Table 1 : Comparative Binding Affinity of Triazolo-Pyridine Derivatives

CompoundA2a Receptor (Ki, nM)A1 Receptor (Ki, nM)Selectivity (A2a/A1)
8-Amino-2-aryl derivative12 ± 2450 ± 3037.5
5-Amino-2-aryl derivative45 ± 5380 ± 258.4
Data adapted from adenosine receptor binding assays .

Table 2 : Synthetic Yield Optimization via Catalytic Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
APTS (3-Aminopropyltriethoxysilane)807898
H2SO41005285
APTS enhances regioselectivity in one-pot reactions .

Key Challenges & Recommendations

  • Regiochemical Control : Use sterically hindered catalysts to minimize byproducts during cyclocondensation.
  • Data Reproducibility : Standardize reaction conditions (pH, solvent polarity) to mitigate batch-to-batch variability.
  • Target Engagement : Pair biochemical assays with cellular models (e.g., HEK293 overexpressing target receptors) to validate mechanism .

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